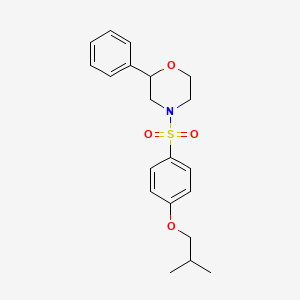
4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with phenyl and sulfonyl groups
Métodos De Preparación
The synthesis of 4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-isobutoxyphenyl sulfone, which is then reacted with 2-phenylmorpholine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory responses. The exact pathways involved are still under investigation, but it is believed that the compound affects signaling pathways related to inflammation and pain .
Comparación Con Compuestos Similares
4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine can be compared with similar compounds such as:
Febuxostat: A xanthine oxidase inhibitor used for the treatment of gout.
(4-Isobutoxyphenyl)(phenyl)methanone oxime: This compound is structurally similar and is studied for its potential in cancer therapy and herbicide development.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[4-(2-methylpropoxy)phenyl]sulfonyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-16(2)15-25-18-8-10-19(11-9-18)26(22,23)21-12-13-24-20(14-21)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPDCXOYQIFYIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
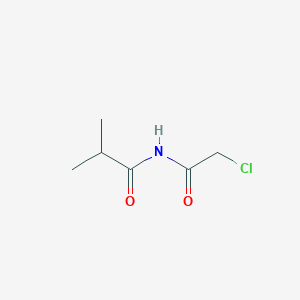
![(2R)-6-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/new.no-structure.jpg)
![methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate](/img/structure/B2360799.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2360800.png)
![N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide](/img/structure/B2360801.png)
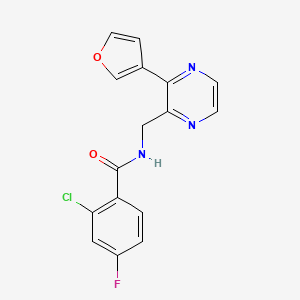
![5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2360803.png)
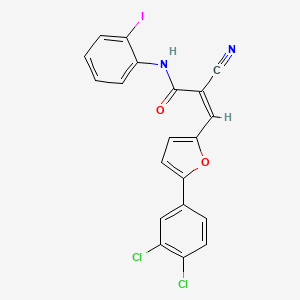
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2360806.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2360812.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride](/img/structure/B2360813.png)

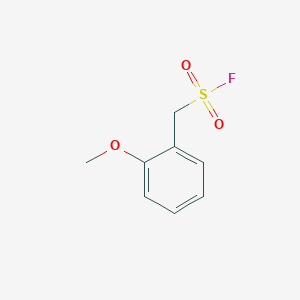
![1-(4-Fluorophenyl)-4-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2360816.png)
